molecular formula C14H14O2 B11889801 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane CAS No. 760211-67-4

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane

Cat. No.: B11889801
CAS No.: 760211-67-4
M. Wt: 214.26 g/mol
InChI Key: PYPIWJQFUJLQFC-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the dioxolane ring. The presence of the naphthalene moiety imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane typically involves the reaction of naphthalene-1-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or nitric acid, along with appropriate halogenating agents.

Major Products Formed

    Oxidation: Oxidation of the dioxolane ring can yield naphthalene-1-carboxylic acid or its derivatives.

    Reduction: Reduction can produce naphthalene-1-methanol or related alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to compounds such as nitronaphthalene, halonaphthalene, or sulfonated naphthalene derivatives.

Scientific Research Applications

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic compounds.

    Biology: The compound can be used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane largely depends on the specific application and the target molecule

    Hydrophobic interactions: The naphthalene ring can engage in hydrophobic interactions with nonpolar regions of proteins or other macromolecules.

    Electrophilic interactions: The compound can act as an electrophile in reactions with nucleophilic sites on biological molecules.

    Aromatic stacking: The planar structure of the naphthalene ring allows for π-π stacking interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(naphthalen-2-yl)-1,3-dioxolane: Similar structure but with the naphthalene ring attached at a different position.

    2-Methyl-2-(phenyl)-1,3-dioxolane: Contains a phenyl ring instead of a naphthalene ring.

    2-Methyl-2-(anthracen-1-yl)-1,3-dioxolane: Features an anthracene ring, which is another polycyclic aromatic hydrocarbon.

Uniqueness

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane is unique due to the specific positioning of the naphthalene ring, which influences its chemical reactivity and physical properties. The presence of the naphthalene moiety enhances its ability to participate in aromatic interactions and provides a larger surface area for hydrophobic interactions compared to compounds with smaller aromatic rings.

Properties

CAS No.

760211-67-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yl-1,3-dioxolane

InChI

InChI=1S/C14H14O2/c1-14(15-9-10-16-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3

InChI Key

PYPIWJQFUJLQFC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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